6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure with a seven-membered diazepine ring. Key structural features include:
- 6-position substitution: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- 5-position substitution: A propanoyl (propionyl) group, influencing conformational stability and metabolic pathways.
- 9-position substitution: Two methyl groups, enhancing steric bulk and modulating lipophilicity.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-23(30)28-19-10-8-7-9-17(19)27-18-14-26(2,3)15-20(29)24(18)25(28)16-11-12-21(31-4)22(13-16)32-5/h7-13,25,27H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCHOWCZWHBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the dimethoxyphenyl and propanoyl groups through various organic reactions. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using various halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzodiazepine derivatives with altered pharmacological properties.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Investigated for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved in these effects include the modulation of neurotransmitter release and the alteration of neuronal excitability.
Comparison with Similar Compounds
Binding Affinity Trends
- 3,4-Dimethoxyphenyl (Target) : Moderate logP (~3.2) balances lipophilicity and solubility. Methoxy groups favor interactions with serotonin receptors (hypothesized) .
- 3-Fluorophenyl () : Higher logP (~3.5) enhances CNS penetration but risks off-target binding .
- 3-Pyridyl () : Lower logP (~2.8) due to pyridyl’s polarity; suitable for peripheral targets .
Metabolic Stability
- Isobutyryl () and benzoyl () derivatives exhibit slower hepatic clearance compared to propanoyl (target) in vitro .
- Hydroxyl-containing derivatives () show rapid glucuronidation, reducing bioavailability .
Biological Activity
Overview of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs that act on the central nervous system (CNS). They are commonly used for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The specific compound is a derivative that may exhibit unique biological activities due to its structural modifications.
Biological Activity
-
Mechanism of Action :
- Benzodiazepines typically function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and results in calming effects.
-
Potential Therapeutic Effects :
- Anxiolytic : Many benzodiazepines are used to treat anxiety disorders.
- Sedative : They can induce sleep and are often prescribed for insomnia.
- Anticonvulsant : Some derivatives have been shown to be effective in controlling seizures.
- Muscle Relaxant : They may also relieve muscle spasms.
-
Side Effects :
- Common side effects include drowsiness, dizziness, confusion, and impaired coordination. Long-term use can lead to dependence and withdrawal symptoms.
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Research Findings :
- Studies have indicated that modifications in the chemical structure of benzodiazepines can significantly alter their potency and side effect profile. For example, the introduction of different phenyl groups can enhance or diminish their binding affinity to GABA-A receptors.
Case Studies and Research Findings
While specific case studies on “6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one” are not available in the search results, research on similar compounds has shown:
- In Vivo Studies : Animal models have demonstrated that certain benzodiazepine derivatives can significantly reduce anxiety-like behavior in rodents.
- In Vitro Studies : Compounds have been tested for their effects on GABA receptor modulation using cultured neurons.
Data Table: Comparative Analysis of Benzodiazepine Derivatives
| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity | Side Effects |
|---|---|---|---|---|
| Diazepam | High | High | Moderate | Drowsiness |
| Lorazepam | High | Moderate | High | Dizziness |
| Clonazepam | Moderate | High | High | Confusion |
| Novel Compound (Hypothetical) | TBD | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
